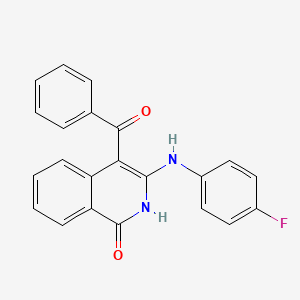

4-benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one

Descripción

4-Benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one is a polycyclic aromatic compound featuring an isoquinolinone core substituted with a benzoyl group at position 4 and a 4-fluoroanilino group at position 2. The 4-fluoroanilino group contributes to electronic modulation via the fluorine atom, which may improve bioavailability and target binding affinity in pharmacological contexts .

Propiedades

IUPAC Name |

4-benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O2/c23-15-10-12-16(13-11-15)24-21-19(20(26)14-6-2-1-3-7-14)17-8-4-5-9-18(17)22(27)25-21/h1-13H,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDUYRFGZOGCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(NC(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one is a synthetic compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₂₁H₁₈F N O₂

- Molecular Weight : 335.37 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 12 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 20 |

Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimal inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : Similar to other isoquinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced energy production in malignant cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure Modifications

4-Bromo-3-methyl-2H-isoquinolin-1-one (CAS 4876-10-2)

- Structure : Replaces the benzoyl group with bromine and a methyl group at positions 4 and 3, respectively.

- Properties: The bromine atom increases molecular weight (C₁₀H₈BrNO; MW: 254.08 g/mol) and may enhance halogen bonding.

1-(4-Aminophenyl)-1,4-dihydroisoquinolin-3(2H)-one (NSC-306782)

Heterocyclic System Variations

(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

- Structure: Replaces the isoquinolinone core with a pyrazole-linked butenone system.

- Properties: The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The butenone moiety increases conformational flexibility compared to the rigid isoquinolinone framework. These differences may affect metabolic stability and target selectivity .

5-(Adamantan-1-yl)-3-[(4-Fluoroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione

- Structure: Features an oxadiazole-thione core with adamantyl and 4-fluoroanilino groups.

- The oxadiazole-thione core offers unique hydrogen-bonding and π-stacking capabilities, diverging from the isoquinolinone’s planar aromatic system .

Functional Group Analogues

(E)-3-(4-Fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one

- Structure: Retains the 4-fluoroanilino group but replaces benzoyl with a propenone-linked pyrimidine ring.

- Properties: The pyrimidine group introduces nitrogen-rich aromaticity, which may enhance DNA/RNA interactions.

Ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure: Embeds the 4-fluoroanilino group within a tetrahydropyridine ring.

- Properties : The tetrahydropyridine core introduces partial saturation, reducing aromaticity and increasing conformational mobility. Chlorophenyl groups enhance lipophilicity, contrasting with the benzoyl group’s electronic effects .

Comparative Data Table

Research Findings and Implications

- Biological Interactions: Compounds with pyrazole or oxadiazole cores (e.g., ) demonstrate varied binding modes due to heteroatom placement, suggesting divergent therapeutic targets compared to isoquinolinones.

- Solubility and Bioavailability : Fluorine substitution generally improves membrane permeability, but bulky groups like adamantyl () or chlorophenyl () may counteract this by increasing logP values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.